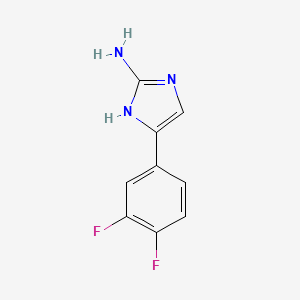

4-(3,4-difluorophenyl)-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-Difluorophenyl)-1H-imidazol-2-amine, also known as DFPI, is a fluorinated imidazole derivative that has been used in a wide range of scientific research applications. DFPI has been studied for its potential use in drug discovery, biochemistry, and physiological research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of research.

Wissenschaftliche Forschungsanwendungen

Electrochromic Properties in Conducting Polymers

4-(3,4-difluorophenyl)-1H-imidazol-2-amine plays a role in the study of electrochromic properties of conducting polymers. Akpinar, Nurioglu, and Toppare (2012) explored the influence of hydrogen bonding on these properties, highlighting the compound's significance in polymer chemistry (Akpinar, Nurioglu, & Toppare, 2012).

Synthesis of Fused Imidazoles and Chromophores

The compound is integral in the synthesis of fused imidazoles and new chromophores. Atzrodt, Beckert, Günther, and Görls (2000) demonstrated its use in nucleophilic substitution reactions, contributing to advancements in organic chemistry (Atzrodt, Beckert, Günther, & Görls, 2000).

Synthesis of Pharmaceutical Intermediates

It serves as a key intermediate in pharmaceutical synthesis. Zhou, Du, Shi, Fang, and Chen (2018) reported its use in a practical synthetic route for pharmaceutical intermediates, highlighting its importance in drug development (Zhou, Du, Shi, Fang, & Chen, 2018).

Chemical Reagents Synthesis

The compound is used in synthesizing new chemical reagents, as demonstrated by Wan Ming-hui (2014), who synthesized a related compound using this compound (Wan Ming-hui, 2014).

Imaging Histamine H3 Receptors

It is essential in labeling radioligands for PET studies. Iwata, Horváth, Pascali, Bogni, Yanai, Kovács, and Ido (2000) used a derivative of this compound for imaging histamine H3 receptors (Iwata et al., 2000).

Physical and Optical Properties of Poly(amide-ether)s

The compound contributes to the synthesis and study of poly(amide-ether)s. Ghaemy, Sharifi, Nasab, and Taghavi (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants, analyzing their physical and optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Synthesis of Thiazol-2-Amine Derivatives

Liu, Dai, and Fang (2011) synthesized new thiazol-2-amine derivatives, including the compound, exploring their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).

Applications in Metal-Organic Frameworks (MOFs)

The compound is utilized in constructing metal-organic frameworks. Wang, Lv, Wang, Wu, Xu, and Zhang (2019) developed novel Mn-based MOFs using a derivative, demonstrating its utility in electrochemical cells (Wang, Lv, Wang, Wu, Xu, & Zhang, 2019).

Rapid Parallel Synthesis

Ming (2003) utilized the compound in a new parallel synthetic method, indicating its efficiency in rapid synthesis applications (Ming, 2003).

Multicomponent Synthesis of Imidazoles

Kumar, Kommi, Bollineni, Patel, and Chakraborti (2012) investigated its role in the multicomponent synthesis of imidazoles, showing its versatility in different catalytic systems (Kumar, Kommi, Bollineni, Patel, & Chakraborti, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3,4-difluorophenyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQFBAONZJVDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(N2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2474628.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2474630.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474632.png)

![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one](/img/structure/B2474638.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2474644.png)

![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2474649.png)